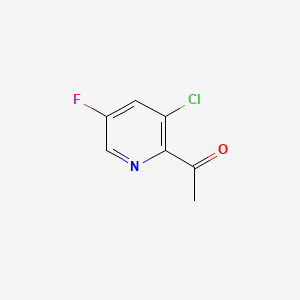

1-(3-Chloro-5-fluoropyridin-2-YL)ethanone

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

The pyridine ring, a nitrogen-bearing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. semanticscholar.orgnih.gov Its presence is ubiquitous in a vast array of clinically useful agents and FDA-approved drugs. semanticscholar.orgresearchgate.net The significance of pyridine derivatives stems from several key properties:

Biological Activity : The pyridine nucleus is a core component in thousands of medicinally important molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netenpress-publisher.com

Physicochemical Properties : As a polar and ionizable aromatic molecule, the pyridine moiety can enhance the solubility and bioavailability of less soluble compounds. nih.govenpress-publisher.com Its ability to form hydrogen bonds also plays a crucial role in its interaction with biological targets. nih.govingentaconnect.com

Synthetic Versatility : Pyridine and its derivatives are highly adaptable as both reactants and starting materials for structural modifications, allowing for the synthesis of diverse and complex molecules. nih.govenpress-publisher.com They serve as precursors for a multitude of pharmaceuticals and agrochemicals, including insecticides, fungicides, and herbicides. enpress-publisher.com

The adaptability and favorable properties of the pyridine scaffold have made it an object of fascination for medicinal chemists, continually inspiring the search for novel compounds with significant therapeutic utility. enpress-publisher.com

Role of Halogenation (Chlorine and Fluorine) in Modulating Pyridine Reactivity and Synthetic Utility

The introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring is a critical strategy for modulating its electronic properties, reactivity, and biological function. Halogenation can significantly alter the course and efficiency of synthetic transformations.

Chlorine: The presence of a chlorine atom on the pyridine ring, an electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution. pearson.com However, it provides a reactive site for various chemical transformations:

Nucleophilic Aromatic Substitution (SNAr) : Chloropyridines are common substrates for SNAr reactions, where the chlorine atom can be displaced by a variety of nucleophiles. This is a fundamental method for introducing new functional groups.

Cross-Coupling Reactions : The C-Cl bond can participate in numerous metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Metal-Halogen Exchange : Halogenopyridines can undergo metal-halogen exchange to form lithiated derivatives, which are potent nucleophiles for reaction with various electrophiles. gcwgandhinagar.com

Fluorine: The incorporation of fluorine into the pyridine scaffold has profound effects due to its high electronegativity and small size.

Enhanced Reactivity in SNAr : The high electronegativity of fluorine accelerates SNAr reactions, making fluoropyridines more reactive than their chloro-analogues in such transformations. acs.org The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org

Modulation of Basicity : Fluorine substitution lowers the basicity of the pyridine nitrogen, which can be crucial for modulating the pharmacokinetic properties of drug candidates. acs.org

Increased Stability : The C-F bond is exceptionally strong, which can enhance the metabolic stability and thermostability of molecules. nih.gov

Bioavailability : The lipophilicity of a molecule can be increased by fluorine substitution, potentially improving its ability to cross biological membranes. nih.govcymitquimica.com

Selective halogenation of pyridines, particularly at specific positions, remains a significant challenge in organic chemistry, with ongoing research focused on developing milder and more efficient methods. chemrxiv.orgnih.gov

Position of 1-(3-Chloro-5-fluoropyridin-2-YL)ethanone within Contemporary Organic Synthesis Methodologies

This compound, with its distinct arrangement of functional groups, is a highly valuable intermediate in modern organic synthesis. Its structure combines the key features of a halogenated pyridine with a reactive ketone moiety, positioning it as a versatile building block for constructing more complex molecular architectures.

| Property | Value |

|---|---|

| CAS Number | 1256819-31-4 frontierspecialtychemicals.com |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| SMILES | CC(=O)C1=NC=C(F)C=C1Cl frontierspecialtychemicals.com |

The strategic importance of this compound is derived from its potential reaction pathways:

Ketone Group Transformations : The ethanone (B97240) (acetyl) group can undergo a wide range of reactions, including reduction to an alcohol, oxidation, or serving as a handle for forming larger carbon skeletons through aldol (B89426) condensations or other enolate-based reactions.

Halogen Reactivity : Both the chloro and fluoro substituents provide sites for nucleophilic aromatic substitution, with the relative reactivity depending on the reaction conditions and the nature of the nucleophile.

Intermediate for Bioactive Molecules : Compounds with the 2-chloro-5-fluoropyridine scaffold are useful as intermediates for pharmaceuticals and agricultural chemicals. google.com The presence of the acetyl group at the 2-position, adjacent to the nitrogen, provides a key synthetic handle. Analogous compounds, such as those with a trifluoromethyl group instead of fluorine, are recognized as crucial building blocks for new drugs and agrochemicals. cymitquimica.comlookchem.comnih.gov

In essence, this compound serves as a linchpin molecule, offering multiple points of diversification for the synthesis of novel, high-value compounds, particularly in the pursuit of new therapeutic agents and crop protection solutions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLWAPFTHWPGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857409 | |

| Record name | 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-31-4 | |

| Record name | 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 3 Chloro 5 Fluoropyridin 2 Yl Ethanone and Key Analogues

General Synthetic Routes to Pyridinylethanone Frameworks

The introduction of an ethanone (B97240) (acetyl) group onto a pyridine (B92270) ring is a fundamental transformation in the synthesis of pyridinyl ethanone frameworks. However, the electron-deficient nature of the pyridine ring makes it generally unreactive towards classical Friedel-Crafts acylation reactions. Consequently, alternative strategies are often employed.

One common approach involves the use of organometallic reagents. For instance, 2-acetylpyridine (B122185) can be prepared by the acylation of 2-bromopyridine (B144113) via a Grignard reagent. pipzine-chem.com Another strategy involves the directed lithiation of a pyridine derivative, followed by quenching with an appropriate acetylating agent. clockss.org The choice of the specific method often depends on the nature and position of other substituents on the pyridine ring.

Furthermore, multi-step sequences starting from readily available pyridine carboxylic acids are also utilized. For example, 2-acetylpyridine can be synthesized from 2-picolinic acid through a process involving the formation of an acyl chloride, followed by reaction with a suitable methylating agent and subsequent hydrolysis. thieme-connect.comscielo.br The synthesis of polysubstituted pyridines can also be achieved through multi-component cyclocondensation reactions, which allow for the construction of the pyridine ring with the desired substitution pattern in a single step. thieme-connect.comcore.ac.ukacs.orgnih.govmdpi.com

Targeted Synthesis of 1-(3-Chloro-5-fluoropyridin-2-YL)ethanone

The synthesis of the specifically substituted this compound presents a greater challenge due to the need for regioselective introduction of three different substituents onto the pyridine ring. The following sections outline plausible synthetic strategies for this target molecule.

Acylation Approaches to the 2-Pyridinyl Ethanone Moiety

Direct acylation of a pre-functionalized 3-chloro-5-fluoropyridine (B1590662) at the 2-position is a potential route. However, given the deactivating nature of the halogen substituents, this would likely require harsh conditions or specialized catalysts. A more viable approach would involve the lithiation of 3-chloro-5-fluoropyridine followed by reaction with an acetylating agent. The regioselectivity of the lithiation would be a critical factor in this approach. clockss.org

An alternative strategy starts from a corresponding pyridine carboxylic acid, such as 2-chloro-5-fluoronicotinic acid. This acid can be converted to its lithium salt, which can then undergo an addition reaction with methyl magnesium bromide to yield the desired 3-acetyl-2-chloropyridine (B57767) derivative. google.com A similar approach involves the conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide), which can then be reacted with a methyl Grignard reagent to afford the ketone. guidechem.com

| Acylation Strategy | Starting Material | Key Reagents | Product |

| Directed Lithiation and Acylation | 3-Chloro-5-fluoropyridine | n-BuLi, Acetylating agent | This compound |

| Grignard Addition to Carboxylic Acid Salt | 2-Chloro-5-fluoronicotinic acid | Lithium hydroxide, Methyl magnesium bromide | This compound |

| Weinreb Amide Synthesis | 2-Chloro-5-fluoronicotinic acid | N,O-Dimethylhydroxylamine, Methyl Grignard reagent | This compound |

Halogenation Strategies for the 3-Chloro and 5-Fluoro Substituents

The introduction of the chloro and fluoro substituents can be achieved either by direct halogenation of a pre-existing 2-acetylpyridine or by constructing the pyridine ring with the halogens already in place.

Direct halogenation of a 2-acetylpyridine precursor, such as 5-fluoro-2-acetylpyridine, could potentially introduce the chlorine atom at the 3-position. However, achieving the desired regioselectivity can be challenging due to the directing effects of the existing substituents. The synthesis of 2-chloro-3-acetylpyridine has been reported from 3-acetylpyridine (B27631) using N-chlorosuccinimide (NCS) as the chlorinating agent. pipzine-chem.com A similar strategy could be envisioned for the chlorination of 5-fluoro-2-acetylpyridine.

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of pyridine rings. While not a direct halogenation method, these reactions can be used to construct the target molecule from appropriately halogenated precursors. For example, a di- or tri-halogenated pyridine could undergo a series of cross-coupling reactions to introduce the acetyl group and the other halogen substituents. However, the selective and sequential nature of these reactions would need to be carefully controlled.

Step-by-Step Synthesis Pathways from Precursors (e.g., 2-bromo-3-fluoro-5-chloropyridine)

A plausible synthetic route to this compound could start from a readily available or synthesizable precursor such as 3-chloro-5-fluoropyridine-2-carbonitrile. uni.lu The synthesis of this precursor has been reported from 3-fluoro-5-chloro-2-pyridinecarboxamide.

A proposed multi-step synthesis is outlined below:

Synthesis of 3-Chloro-5-fluoropyridine-2-carbonitrile: This can be prepared from 3-fluoro-5-chloro-2-pyridinecarboxamide by dehydration using a reagent such as trifluoroacetic anhydride (B1165640) in the presence of pyridine.

Conversion of the Nitrile to the Ketone: The nitrile group can be converted to the acetyl group through a Grignard reaction with methyl magnesium bromide, followed by acidic workup.

Influence of Reaction Conditions on Synthetic Outcome and Yield Optimization

The synthesis of pyridinylethanones, including this compound, is highly dependent on the chosen reaction conditions. Factors such as temperature, solvent, catalyst, and the nature of the acylating agent can significantly impact the yield and purity of the final product. While specific data for the synthesis of this compound is not extensively published in publicly available literature, general principles of acylation reactions on substituted pyridines can be applied.

A common route to pyridinylethanones involves the acylation of a corresponding pyridyl organometallic species. The optimization of such a process would typically involve a systematic variation of reaction parameters. For instance, in the acylation of a lithiated or magnesiated 3-chloro-5-fluoropyridine intermediate, the choice of solvent can influence the stability of the organometallic reagent and the reaction rate. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly employed.

Temperature control is also critical. The formation of the organometallic intermediate is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions. Subsequent acylation may be performed at a slightly elevated temperature, but careful control is necessary to avoid decomposition of the product or starting materials. frontierspecialtychemicals.com

The following interactive data table illustrates a hypothetical optimization study for the acylation of a 3-chloro-5-fluoropyridylmetal reagent with an acetylating agent (e.g., acetyl chloride or N,N-dimethylacetamide), based on established principles for similar reactions.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Organometallic Reagent | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-chloro-5-fluoropyridin-2-yl-lithium | Acetyl chloride | THF | -78 to 0 | 2 | 45 |

| 2 | 3-chloro-5-fluoropyridin-2-yl-lithium | Acetyl chloride | Diethyl Ether | -78 to 0 | 2 | 40 |

| 3 | 3-chloro-5-fluoropyridin-2-yl-lithium | N,N-Dimethylacetamide | THF | -78 to 25 | 3 | 65 |

| 4 | 3-chloro-5-fluoropyridin-2-yl-magnesium chloride | Acetyl chloride | THF | -20 to 25 | 2 | 75 |

Regioselectivity Control in Pyridine Functionalization: Steric and Electronic Considerations

The regioselective functionalization of the pyridine ring is a cornerstone of synthesizing specifically substituted derivatives like this compound. The position of the incoming acetyl group is directed by the electronic properties and steric hindrance of the existing substituents, namely the chloro and fluoro groups at the 3- and 5-positions, respectively.

Both chlorine and fluorine are electron-withdrawing groups via induction, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack or deprotonation. The fluorine atom at the 5-position and the chlorine atom at the 3-position significantly influence the acidity of the ring protons. The proton at the 2-position is flanked by the nitrogen atom and the chlorine atom, making it susceptible to deprotonation by a strong base. This directed ortho-metalation is a powerful strategy for introducing substituents at the 2-position. acs.org

The steric bulk of the substituents also plays a crucial role. While the fluorine atom is relatively small, the chlorine atom at the 3-position can exert some steric hindrance, potentially influencing the approach of bulky reagents. nih.gov However, for the introduction of a relatively small acetyl group, the electronic directing effect of the nitrogen and the adjacent halogen is likely to be the dominant factor in achieving regioselectivity at the 2-position. acs.org

In the case of 3,5-disubstituted pyridines, the 2-, 4-, and 6-positions are available for functionalization. The electronic nature of the substituents at the 3- and 5-positions is key. With two electron-withdrawing halogens, the acidity of the protons at positions 2, 4, and 6 is increased. The use of a directed metalation group or a specific base can favor deprotonation at one site over the others. For instance, the coordination of a lithium amide base to the pyridine nitrogen can direct deprotonation to the adjacent 2-position. acs.org

Table 2: Influence of Substituents on Regioselectivity in Pyridine Functionalization

| Position of Substituent(s) | Electronic Effect | Steric Effect | Favored Position for Deprotonation |

|---|---|---|---|

| 3-Chloro, 5-Fluoro | Electron-withdrawing | Moderate | 2-position (directed by N and Cl) |

| 3,5-Dichloro | Strongly electron-withdrawing | Moderate | 2- or 4-position |

Development of Scalable and Sustainable Synthetic Processes for Pyridinylethanones

The transition from laboratory-scale synthesis to industrial production of pyridinylethanones necessitates the development of scalable and sustainable processes. Key considerations include cost-effectiveness, safety, environmental impact, and process efficiency.

For a compound like this compound, a scalable synthesis would likely start from a readily available and cost-effective precursor, such as a substituted nicotinic acid. google.com The use of hazardous reagents, such as pyrophoric organolithium compounds, might be acceptable at the lab scale but presents significant challenges for large-scale production. Alternative, safer reagents and processes are often sought. For example, the use of Grignard reagents (organomagnesium compounds) can be a safer alternative to organolithiums for the metalation step.

Process intensification techniques, such as continuous flow chemistry, are gaining traction for the synthesis of pharmaceutical intermediates. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for automation. A continuous flow process for the synthesis of this compound could involve the in-line generation of the organometallic intermediate followed by immediate reaction with the acylating agent, minimizing the handling of unstable intermediates.

Sustainability, or "green chemistry," principles are also paramount in modern chemical manufacturing. This includes the use of less hazardous solvents, minimizing waste generation, and improving atom economy. For the synthesis of pyridinylethanones, this could involve exploring enzymatic catalysis or the use of recyclable catalysts. The choice of solvent is a major factor in the environmental impact of a process. Replacing hazardous solvents with greener alternatives, where possible, is a key objective.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Pyridinylethanones

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous reagents | Enhanced safety with small reaction volumes |

| Process Control | More challenging heat and mass transfer | Precise control over temperature, pressure, and mixing |

| Scalability | Often requires re-optimization at each scale-up | More straightforward scaling by running for longer times |

| Efficiency | Can have lower space-time yields | Typically higher space-time yields |

| Waste Generation | Can be significant, especially during workup | Often reduced waste due to higher efficiency |

Advanced Chemical Transformations and Mechanistic Investigations of 1 3 Chloro 5 Fluoropyridin 2 Yl Ethanone

Reactivity Profile of the Ethanone (B97240) Functional Group

The ethanone moiety in 1-(3-chloro-5-fluoropyridin-2-yl)ethanone serves as a versatile handle for the introduction of molecular complexity. Its reactivity is characteristic of ketones, engaging in nucleophilic additions, reductions, and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium species, are expected to react readily with the ketone to form tertiary alcohols. For instance, the addition of a Grignard reagent like methylmagnesium bromide would yield the corresponding tertiary alcohol, 1-(3-chloro-5-fluoropyridin-2-yl)-1-methylethanol. The reaction proceeds through the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of 2-acetylpyridines supports this transformation. The synthesis of related compounds often involves the acylation of a 2-halopyridine with a Grignard reagent, demonstrating the compatibility of the pyridine (B92270) ring with such nucleophilic additions. wikipedia.org

Reduction Methodologies and Formation of Chiral Intermediates

The reduction of the ethanone group to a secondary alcohol is a fundamental transformation that can be achieved using a variety of reducing agents. Simple hydride reagents like sodium borohydride (B1222165) in an alcoholic solvent would readily afford 1-(3-chloro-5-fluoropyridin-2-yl)ethanol.

Of particular significance is the asymmetric reduction of the prochiral ketone to yield enantiomerically enriched or pure chiral alcohols. These chiral alcohols are highly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. scirp.orgwikipedia.org Biocatalytic methods, employing whole-cell systems or isolated enzymes, have emerged as powerful tools for such transformations. For example, studies on the asymmetric reduction of various heteroaryl ketones using biocatalysts like Daucus carota or Lactobacillus senmaizukei have demonstrated high yields and excellent enantioselectivity, predominantly affording the (S)- or (R)-alcohols, respectively. scirp.orgtandfonline.comresearchgate.net These methods offer a green and efficient alternative to traditional chemical catalysis. acs.org

| Reactant | Catalyst/Reducing Agent | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Heteroaryl Ketones | Daucus carota | (S)-Chiral Alcohols | 76% - 99% | 60% - 95% | scirp.org |

| Heteroaryl Ketones | Lactobacillus senmaizukei | (R)- or (S)-Chiral Alcohols | 6% - 99% | 58% - 95% | tandfonline.com |

Condensation Reactions

The α-hydrogens of the ethanone group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgrsc.org This reaction leads to the formation of α,β-unsaturated compounds.

Another important reaction is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, where the ketone reacts with an aldehyde that lacks α-hydrogens, such as benzaldehyde. researchgate.net This reaction, typically catalyzed by a base, would yield a chalcone-like α,β-unsaturated ketone. These condensation reactions are pivotal for extending the carbon framework and synthesizing a diverse array of complex molecules.

Pyridine Ring Reactivity and Substitution Chemistry

The pyridine ring of this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two different halogen atoms at positions 3 and 5, activated by the electron-withdrawing nature of the pyridine nitrogen and the acetyl group, allows for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, leading to the displacement of the halide leaving groups. The reaction proceeds through a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the leaving group. youtube.commasterorganicchemistry.com Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which makes the attached carbon more electrophilic. masterorganicchemistry.com

Studies on related dihalopyridines, such as 5-bromo-2-chloro-3-fluoropyridine (B1227324), have shown that the position of substitution can be controlled by the reaction conditions. nih.gov For instance, under palladium catalysis, amination occurs selectively at the more reactive C-Br bond, while under neat conditions without a catalyst, substitution is favored at the C-Cl position. nih.gov This highlights the potential for selective functionalization of this compound.

Strategies for Further Functionalization through Halogen Displacement

The differential reactivity of the chloro and fluoro substituents can be exploited to achieve selective and stepwise functionalization of the pyridine ring. Nucleophilic aromatic substitution with various nucleophiles such as amines, alkoxides, and thiolates can introduce a wide range of functional groups.

A study on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrated that selective substitution of the 3-fluoro group can be achieved under SNAr conditions to yield a dihalo adduct. nih.gov This suggests that in this compound, the fluorine at the 5-position could potentially be displaced by strong nucleophiles under appropriate conditions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could be employed for the selective functionalization at the C-Cl position, given the generally higher reactivity of aryl chlorides over aryl fluorides in these transformations. The choice of catalyst, ligand, and reaction conditions would be crucial in dictating the outcome of such reactions.

| Reactant | Catalyst/Conditions | Nucleophile | Product | Selectivity | Reference |

| 5-bromo-2-chloro-3-fluoropyridine | Pd2(dba)3, Xantphos, Base | Amines | Bromide substitution product | Exclusive | nih.gov |

| 5-bromo-2-chloro-3-fluoropyridine | Neat, No Catalyst | Amines | Chloride substitution product | Preferred | nih.gov |

| 5-bromo-2-chloro-3-fluoropyridine | SNAr Conditions | Amines | Fluoride substitution product | Selective | nih.gov |

Oxidation Pathways of the Pyridine Ring and Side Chains

The oxidation of this compound can proceed through several pathways, targeting either the pyridine ring nitrogen or the acetyl side chain. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidant and the reaction conditions employed.

Pyridine Ring Oxidation:

A primary oxidation pathway for pyridine derivatives is the formation of the corresponding Pyridine N-oxide . nih.govwikipedia.orgscripps.edu This transformation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uk The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can act as a nucleophile, attacking the electrophilic oxygen of the peracid. scripps.eduimperial.ac.uk For this compound, this would result in the formation of This compound N-oxide .

The presence of electron-withdrawing chloro and fluoro substituents on the pyridine ring decreases the electron density of the ring and the basicity of the nitrogen atom, making the N-oxidation more challenging compared to unsubstituted pyridine. imperial.ac.uk However, the reaction is generally feasible and represents a crucial transformation, as the resulting N-oxide exhibits altered reactivity, often facilitating subsequent functionalization at the C2 and C4 positions. scripps.edu

Side Chain Oxidation:

The acetyl side chain offers another site for oxidative transformations. One potential pathway is the oxidation of the methyl group of the acetyl moiety. Under specific conditions, this can lead to the formation of a carboxylic acid, yielding 3-chloro-5-fluoropyridine-2-carboxylic acid . This transformation often requires strong oxidizing agents and can be influenced by the presence of the heterocyclic ring.

Another possibility involves reactions where the acetyl group participates in oxidative coupling processes. For instance, in the presence of suitable catalysts and oxidants, the α-carbon of the acetyl group can be functionalized. rsc.org While direct examples for this specific substrate are scarce, analogous systems show that ruthenium complexes can catalyze the aerobic oxidation of α-C-H bonds in similar pyridylacetate ligands. rsc.org

The following table summarizes the potential oxidation products of this compound.

| Starting Material | Oxidizing Agent (Example) | Potential Product | Targeted Moiety |

| This compound | m-CPBA | This compound N-oxide | Pyridine Ring (N-atom) |

| This compound | Strong Oxidants (e.g., KMnO₄) | 3-Chloro-5-fluoropyridine-2-carboxylic acid | Acetyl Side Chain |

Mechanistic Studies of Key Transformation Pathways

Elucidating the mechanisms of these transformations is crucial for optimizing reaction conditions and controlling product selectivity. This involves a combination of kinetic studies, spectroscopic analysis, and an understanding of the role of catalysts.

Kinetic Analysis: The study of reaction rates can provide significant insights into the mechanism. For the N-oxidation of the pyridine ring, kinetic studies would likely reveal the reaction order with respect to the pyridine substrate and the oxidizing agent. For instance, a second-order rate law (first order in both reactants) would be consistent with a bimolecular reaction where the nitrogen atom directly attacks the peracid. Kinetic studies on the oxidation of pyridine by Caro's acid catalyzed by ketones have been performed, providing a framework for such investigations. beilstein-archives.org

Spectroscopic Analysis: Spectroscopic techniques are indispensable for identifying reaction intermediates and products.

NMR Spectroscopy: 1H and 13C NMR are fundamental for tracking the disappearance of the starting material and the appearance of products. For N-oxidation, a characteristic downfield shift of the pyridine ring protons is expected due to the electron-withdrawing nature of the N-oxide group. researchgate.net

IR Spectroscopy: Infrared spectroscopy can monitor the changes in vibrational frequencies of functional groups. The formation of an N-oxide would introduce a new N-O stretching band. Oxidation of the acetyl group to a carboxylic acid would be clearly indicated by the appearance of a broad O-H stretch and a shift in the carbonyl (C=O) stretching frequency. researchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of products and intermediates, confirming the incorporation of oxygen atoms during oxidation.

By combining these techniques, a detailed picture of the reaction progress and the structures of all species involved can be constructed. For example, in the study of related pyridine derivatives, spectroscopic analysis has been essential in characterizing the products of synthesis and transformation. researchgate.netscielo.br

Catalysis plays a pivotal role in enhancing the efficiency and directing the selectivity of transformations involving this compound.

Catalytic Oxidation: While direct oxidation with stoichiometric oxidants is possible, catalytic methods offer advantages in terms of milder reaction conditions and improved selectivity. For N-oxidation, various metal and peptide-based catalysts have been developed that can facilitate the transfer of an oxygen atom from a terminal oxidant (like H₂O₂ or O₂) to the pyridine nitrogen. nih.gov These catalysts can activate the oxidant or the substrate, lowering the activation energy of the reaction.

The table below provides examples of catalyst types that could be relevant for the transformations of this compound, based on analogous systems.

| Transformation | Catalyst Type | Potential Role |

| Pyridine N-Oxidation | Peptide-based catalysts | Asymmetric induction, activation of oxidant |

| Side-Chain C-H Functionalization | Transition metal complexes (e.g., Rh, Ru) | Activation of C-H bonds for coupling reactions nih.gov |

| Cross-Coupling Reactions | Palladium complexes | Catalyzing the formation of C-C bonds at the chloro-substituted position researchgate.net |

Directing Selectivity: The chloro and fluoro substituents, along with the acetyl group, exert electronic and steric effects that influence the regioselectivity of further functionalization. Catalysts can be designed to override or enhance these intrinsic biases. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand on the palladium center can be crucial in directing the reaction to a specific position on the pyridine ring. researchgate.net Similarly, the use of directing groups can steer a catalyst to a particular C-H bond for functionalization, although this often requires modification of the starting material. nih.gov

Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone, ¹H and ¹³C NMR spectroscopy would provide definitive structural information.

Although specific experimental data is not publicly available, the expected NMR signals can be predicted based on the molecular structure. The ¹H NMR spectrum is anticipated to show distinct signals for the methyl protons and the two aromatic protons on the pyridine (B92270) ring. The methyl protons would appear as a singlet, while the pyridine protons would exhibit splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum would reveal seven distinct carbon signals corresponding to the methyl carbon, the carbonyl carbon, and the five carbons of the pyridine ring. The chemical shifts of the ring carbons are influenced by the electronegative chloro and fluoro substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on established principles of NMR spectroscopy and is for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.5 | ~25 | s (¹H), q (¹³C) |

| C=O | - | ~195 | s (¹³C) |

| Pyridine-H4 | ~7.8 | ~125 | d |

| Pyridine-H6 | ~8.5 | ~145 | d |

| Pyridine-C2 | - | ~150 | s |

| Pyridine-C3 | - | ~130 | s |

| Pyridine-C4 | - | ~125 | d |

| Pyridine-C5 | - | ~155 (JC-F) | d |

| Pyridine-C6 | - | ~145 | d |

s = singlet, d = doublet, q = quartet, J = coupling constant

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through fragmentation analysis. For this compound (C₇H₅ClFNO), the exact mass is 173.0044 Da.

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 173, along with an isotopic peak at m/z 175 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is characteristic for compounds containing one chlorine atom. Common fragmentation pathways for ketones include the loss of the methyl group ([M-15]⁺) or the entire acetyl group ([M-43]⁺). libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound This table includes predicted m/z values for common adducts. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.0116 |

| [M+Na]⁺ | 195.9936 |

| [M]⁺ | 173.0038 |

| [M-H]⁻ | 171.9971 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound and for its separation from impurities. ijsrst.comresearchgate.net Given the polarity of the pyridine ring and the ketone functional group, reversed-phase HPLC would be a suitable method. ijsrst.comresearchgate.net

A typical setup would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to ensure good peak shape. sielc.comhelixchrom.com UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. waters.com

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool, offering both separation and identification capabilities. researchgate.netnih.govnih.govresearchgate.net This technique would be invaluable for identifying and quantifying this compound in complex mixtures.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, characteristic vibrational bands would confirm the presence of the carbonyl group, the pyridine ring, and the carbon-halogen bonds.

The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. chemicalbook.comchemicalbook.com The aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be observed in the fingerprint region, generally below 1200 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound This table is generated based on typical functional group absorption regions and is for illustrative purposes.

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong |

| Aromatic C=C and C=N Stretch | 1400-1600 | Medium to Strong |

| C-F Stretch | 1000-1200 | Strong |

| C-Cl Stretch | 600-800 | Medium to Strong |

Computational Chemistry for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mostwiedzy.plmostwiedzy.pl For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic properties, and reactivity.

DFT calculations can be used to optimize the molecular geometry and to predict various molecular properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov These calculations help in understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. Studies on similar halopyridine derivatives have demonstrated the utility of DFT in predicting these properties with a high degree of accuracy. mostwiedzy.plmostwiedzy.pl

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

A full Frontier Molecular Orbital (FMO) analysis for this compound has not been published in peer-reviewed literature. Such an analysis, typically performed using Density Functional Theory (DFT), would be crucial for understanding the molecule's reactivity.

The core of FMO theory involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. sigmaaldrich.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or acidic nature. sigmaaldrich.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. frontierspecialtychemicals.com Conversely, a small HOMO-LUMO gap indicates a molecule is more polarizable and chemically reactive. frontierspecialtychemicals.com

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. A detailed study would typically present these values in a data table.

Table 1: Conceptual Reactivity Indices (Illustrative) (Note: The following table is illustrative as specific calculated data for this compound is not available in published literature.)

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity & stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |

Without specific computational studies, the precise values for this compound remain undetermined.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Specific Natural Bond Orbital (NBO) analysis results for this compound are not available in existing research. NBO analysis is a powerful computational method that provides insight into the charge distribution within a molecule and the nature of its chemical bonds. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy.

This analysis is particularly useful for understanding hyperconjugative interactions, charge delocalization, and the strength of intra- and intermolecular bonds, including hydrogen bonds. frontierspecialtychemicals.com For this compound, NBO analysis would elucidate the electronic effects of the chloro and fluoro substituents on the pyridine ring and the ethanone (B97240) group.

Conformational Analysis and Potential Energy Surfaces

Detailed conformational analysis and potential energy surface (PES) scans for this compound have not been documented in scientific literature. A conformational analysis would involve calculating the molecule's energy as a function of the rotation around its single bonds, particularly the C-C bond connecting the pyridine ring to the acetyl group.

By performing a "relaxed" PES scan, where the geometry is optimized at each incremental step of a specific dihedral angle, computational chemists can identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. frontierspecialtychemicals.comchemicalbook.com This information is critical for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Prediction of Gas-Phase Structural Parameters (e.g., Collision Cross Section)

While most experimental and computational data for this compound is scarce, predicted Collision Cross Section (CCS) values are available from public databases. The CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS) for compound identification.

These predictions are typically generated using machine learning models trained on large datasets of experimentally determined CCS values. chemicalbook.com The data for this compound, calculated using the CCSbase method, provides predictions for various adducts of the molecule. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 174.01164 | 127.4 |

| [M+Na]⁺ | 195.99358 | 138.4 |

| [M-H]⁻ | 171.99708 | 129.0 |

| [M+NH₄]⁺ | 191.03818 | 147.7 |

| [M+K]⁺ | 211.96752 | 134.9 |

| [M+H-H₂O]⁺ | 156.00162 | 121.5 |

| [M+HCOO]⁻ | 218.00256 | 145.2 |

| [M+CH₃COO]⁻ | 232.01821 | 178.7 |

| [M+Na-2H]⁻ | 193.97903 | 133.3 |

| [M]⁺ | 173.00381 | 128.8 |

| [M]⁻ | 173.00491 | 128.8 |

Data sourced from PubChemLite. The values are predicted and have not been experimentally verified in published literature. uni.lu

Structure Reactivity Relationship Studies of Halogenated Pyridinylethanones

Impact of Halogen Type (Chlorine vs. Fluorine) on Electronic Properties and Reactivity

The presence of both chlorine and fluorine on the pyridine (B92270) ring of 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone introduces a complex interplay of electronic effects that significantly governs its reactivity. The primary distinction between fluorine and chlorine lies in their electronegativity and polarizability, which results in differing inductive and resonance effects.

Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic substitution. Chlorine is also electronegative and exerts a -I effect, but to a lesser extent than fluorine. reddit.com

Conversely, as halogens, both fluorine and chlorine possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). This effect opposes the inductive effect. However, the resonance donation from fluorine is often considered weaker than its powerful inductive pull due to the poor overlap between the 2p orbital of fluorine and the p orbitals of the carbon atoms in the pyridine ring.

The balance of these effects influences the reactivity of the acetyl group and the pyridine ring. The strong inductive withdrawal by both halogens makes the carbonyl carbon of the ethanone (B97240) group more electrophilic and thus more reactive towards nucleophiles. Theoretical studies on halogenated pyridines confirm that substitutions significantly affect intramolecular charge delocalization and ring bond strength. rsc.org Quantum chemical calculations have been used to investigate how the nature and position of F and Cl substituents affect the in-plane ring normal modes (RNMs) of pyridines, providing insight into the electronic structure and topology. rsc.org

| Property | Fluorine (F) | Chlorine (Cl) | Impact on Pyridine Ring |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Fluorine exerts a stronger inductive electron-withdrawing effect (-I) than chlorine. reddit.com |

| Inductive Effect | Strong -I | Moderate -I | Both deactivate the ring towards electrophilic attack, with fluorine having a more pronounced effect. |

| Resonance Effect | Weak +R | Weak +R | Both can donate lone pair electrons, but this effect is generally outweighed by their strong inductive pull. |

| Electron Affinity (kJ/mol) | -328.0 | -349.0 | Chlorine has a higher tendency to accept an electron than fluorine, a factor related to its larger size and reduced electron-electron repulsion. quora.com |

Positional Isomerism and Regiochemical Effects on Reaction Pathways

The specific placement of the chloro, fluoro, and acetyl groups on the pyridine ring dictates the molecule's regiochemistry, which is the preferred orientation of reaction. In this compound, the acetyl group is at position 2, the chlorine at position 3, and the fluorine at position 5. This arrangement creates a unique electronic and steric environment that directs the outcome of chemical reactions.

Positional isomers, where these groups are arranged differently, would exhibit distinct reactivity. For example, moving the acetyl group to a different position would change its interaction with the ring nitrogen and the halogens, altering the acidity of its α-protons and its susceptibility to nucleophilic attack.

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the substitution pattern. Electron-withdrawing groups like the acetyl group and the halogens activate the ring for SNAr, particularly at positions ortho and para to them. In this specific isomer, the chlorine atom at C-3 is ortho to the strongly activating acetyl group at C-2, while the fluorine at C-5 is para to the C-2 position. This activation pattern influences which halogen is more susceptible to substitution.

Furthermore, studies on substituted pyridynes (highly reactive intermediates derived from pyridines) show that proximal halide substituents can perturb the electronic structure, which in turn governs regioselectivities in nucleophilic addition and cycloaddition reactions. nih.gov This highlights how the position of halogens can be strategically used to control reaction outcomes and access specific substituted pyridine derivatives. nih.gov The ability to differentiate between positional isomers is critical, and analytical methods have been developed to separate and identify isomers of halogenated compounds, confirming that minor positional modifications can significantly affect physicochemical properties. researchgate.net

Influence of Steric Bulk and Substitution Patterns on Chemical Behavior

Steric hindrance, arising from the physical size of the substituents, plays a critical role in modulating the reactivity of this compound. The acetyl group at the C-2 position is adjacent to both the ring nitrogen and the chlorine atom at C-3. This arrangement can sterically hinder the approach of bulky reagents to these sites.

Reactions at the Acetyl Group: The proximity of the C-3 chlorine may influence reactions at the carbonyl carbon or the α-protons of the acetyl group. Very large nucleophiles might experience slower reaction rates due to steric clash.

Reactions on the Pyridine Ring: Nucleophilic substitution at the C-3 position might be sterically impeded by the adjacent acetyl group. Conversely, the fluorine at C-5 is less sterically hindered, which could influence its relative reactivity in SNAr reactions, although electronic factors are often dominant.

Comparative Analysis with Other Substituted Pyridinylethanone Analogues

To fully appreciate the structure-reactivity relationship of this compound, it is instructive to compare it with its analogues. These comparisons reveal how subtle changes in substitution can lead to significant differences in chemical properties.

One relevant analogue is 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone . The trifluoromethyl (-CF3) group is an exceptionally strong electron-withdrawing group, even more so than a single fluorine atom. lookchem.comcymitquimica.com

Electronic Effects: The -CF3 group at the C-5 position would make the pyridine ring significantly more electron-deficient compared to the fluoro-substituted analogue. This heightened electron withdrawal would further activate the ring towards nucleophilic attack and increase the electrophilicity of the carbonyl carbon.

Reactivity: Consequently, 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is expected to be more reactive in SNAr reactions. The chlorine at C-3 is activated by both the C-2 acetyl group and the C-5 trifluoromethyl group. This compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, due to its enhanced reactivity. lookchem.com

Another point of comparison is with pyridinylethanones containing different halogens, such as bromine. For example, an analogue like 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone would exhibit different reactivity based on the C-Br versus C-Cl bond strength. The C-Br bond is weaker than the C-Cl bond, which can make bromine a better leaving group in SNAr reactions under certain conditions. The versatility of halogenated pyridines, including bromo-chloro-fluoro pyridines, makes them valuable intermediates for introducing diverse functional groups via chemoselective reactions like palladium-catalyzed cross-coupling. innospk.com

The synthesis of diversely substituted pyridines is an area of active research, with methods being developed to introduce a wide range of functional groups onto the pyridine scaffold. nih.gov Comparing the reactivity of this compound with these other analogues provides a broader understanding of how substituent choice and position are critical tools for tuning molecular properties and directing synthetic outcomes.

| Compound | Key Substituent Difference | Expected Impact on Reactivity |

|---|---|---|

| This compound | Reference Compound (C-5: -F) | Electron-deficient ring, activated for nucleophilic substitution. |

| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone | C-5: -CF3 instead of -F | Significantly more electron-deficient ring; enhanced reactivity towards nucleophiles due to the strong -I effect of the -CF3 group. lookchem.comcymitquimica.com |

| 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone | C-3: -Br instead of -Cl | The C-Br bond is weaker than C-Cl, potentially making bromine a better leaving group in certain nucleophilic substitution reactions. |

| 1-(3,5-Dichloropyridin-2-yl)ethanone | C-5: -Cl instead of -F | The ring is still electron-deficient, but the overall inductive withdrawal is slightly less than the fluoro analogue due to chlorine's lower electronegativity. |

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Organic Molecules

The unique arrangement of substituents on the pyridine (B92270) ring of 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone makes it a versatile precursor for a wide array of organic molecules. The presence of halogen atoms (chlorine and fluorine) offers opportunities for cross-coupling reactions, while the acetyl group can be manipulated through various classical transformations like reductions, oxidations, and condensations. For instance, related halogenated pyridine structures are frequently employed in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings to form new carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov The acetyl moiety can be converted into an alcohol, such as 1-(3-Chloro-5-fluoropyridin-2-yl)ethanol, or an amine, providing further points for molecular elaboration. bldpharm.com These transformations enable the synthesis of substituted pyridines, which are key components in many larger, more complex chemical structures.

Role in the Development of Pharmaceutically Relevant Scaffolds

Fluorinated and chlorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their unique physiological activities. researchgate.netsci-hub.se The strategic incorporation of fluorine into potential drug candidates can significantly improve pharmacological properties, such as metabolic stability and binding affinity. nih.gov this compound serves as a key starting material for building such pharmaceutically relevant scaffolds. For example, similar fluorinated pyridine structures have been used to synthesize novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, which have shown potent antibacterial activity against various gram-positive bacteria, including drug-resistant strains. nih.gov The development of libraries based on these scaffolds has led to the identification of lead compounds with improved efficacy. nih.gov The synthesis often involves modifying the core pyridine structure to explore structure-activity relationships (SAR), aiming to enhance therapeutic potential while minimizing undesirable effects. nih.govnih.gov

Utility in the Construction of Agrochemical Active Ingredients

Pyridine-based compounds are foundational to the development of modern agrochemicals, often referred to as fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com The inclusion of fluorine and chlorine atoms in these molecules can dramatically enhance their biological activity and stability. researchgate.net Fluorinated agrochemicals now represent a significant portion of the market, with fluorine substitution often occurring in aromatic and heteroaromatic scaffolds to fine-tune properties like in vivo stability and lipophilicity. researchgate.netnih.gov

This compound is an intermediate that can be used in the synthesis of such advanced agrochemicals. vivanacl.com Its derivatives can be elaborated into a variety of active ingredients, including herbicides, fungicides, and insecticides. agropages.comvivanacl.com For instance, the derivatization of methylpyridines through chlorination and fluorination is a key strategy for producing intermediates for a wide range of pesticides, such as fluazinam (B131798) and pyridalyl. agropages.com The specific substitution pattern of this compound makes it a suitable precursor for creating new agrochemical candidates with potentially novel modes of action. chimia.ch

Table 1: Examples of Fluorinated Pyridine Derivatives in Agrochemicals

| Derivative Class | Target Agrochemical | Application | Reference |

|---|---|---|---|

| 2-Chloro-5-trifluoromethyl pyridine (CTF) | Pyridalyl, Fluazifop-butyl | Insecticide, Herbicide | agropages.com |

| 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) | Fluazinam | Fungicide | agropages.com |

Contribution to Material Science and Specialty Chemical Development

Beyond pharmaceuticals and agrochemicals, halogenated pyridine derivatives find applications in material science and the production of specialty chemicals. vivanacl.com These compounds can serve as raw materials for electronic chemicals and intermediates for dyes and pigments. vivanacl.com While direct applications of this compound in material science are not extensively documented, related compounds are used in specialized fields. For example, chlorinated pyridine derivatives like 2-chloro-6-trichloromethyl pyridine have a significant role as nitrogen fertilizer synergists, which inhibit the nitrification of ammonia (B1221849) nitrogen in soil, thereby improving fertilizer efficiency and reducing environmental impact. agropages.com The reactivity of this compound suggests its potential as a building block for creating novel polymers or functional materials where the pyridine moiety can impart specific thermal, optical, or coordination properties.

Design and Synthesis of Pyridine-Based Libraries and Chromophores

The creation of compound libraries is a cornerstone of modern drug and materials discovery. This compound is an ideal scaffold for generating pyridine-based libraries due to its multiple functionalization points. frontierspecialtychemicals.com Synthetic strategies can be employed to systematically vary substituents at the chloro, fluoro, and acetyl positions, leading to a diverse set of molecules for high-throughput screening. For example, a common approach involves using a core intermediate, such as a protected pyrrolopyrimidine, and coupling it with various substituted pyridines via methods like the Buchwald-Hartwig cross-coupling reaction to produce a library of potential inhibitors for biological targets like kinases. nih.gov This approach allows for the rapid exploration of the chemical space around the pyridine core to identify compounds with desired properties. nih.gov

Strategic Incorporation into Multifunctional Building Blocks for Drug Discovery

The use of pre-functionalized, three-dimensional building blocks is a growing strategy in fragment-based drug discovery to access novel chemical space and improve the properties of drug candidates. nih.govwhiterose.ac.uk Fluorinated building blocks are particularly valuable, as the incorporation of fluorine can modulate key parameters like lipophilicity, metabolic stability, and binding conformation. nih.govnih.govnih.gov

This compound embodies the characteristics of a multifunctional building block. sigmaaldrich.com Its rigid heterocyclic core, combined with the presence of fluorine, provides a defined conformational preference that can be exploited in rational drug design. nih.gov Medicinal chemists can strategically incorporate this building block into larger molecules to introduce the 3-chloro-5-fluoropyridin-2-yl moiety, which can interact with biological targets and enhance pharmacological profiles. nih.govnih.gov This approach is part of a broader trend that moves beyond simple aromatic rings to more complex and diverse chemotypes in the early phases of drug discovery. nih.gov

Role in Nucleophilic Substitutions Involving Poly-Fluorinated Aromatic Systems

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of two electronegative halogen atoms (fluorine and chlorine) and the acetyl group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group, which in this case would typically be the chloride ion, as it is a better leaving group than fluoride.

This reactivity is a key feature of polyfluoroarenes and related heterocyclic systems. nih.gov The reaction conditions, such as the choice of base and solvent, can be tuned to control the selectivity of the substitution. nih.gov The SNAr reaction provides a powerful, often transition-metal-free, method for forming new carbon-heteroatom (e.g., C-N, C-O) bonds, allowing for the direct attachment of amines, alcohols, and other nucleophiles to the pyridine core. nih.gov This makes this compound a useful substrate for synthesizing highly functionalized pyridine derivatives. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-Chloro-5-fluoropyridin-2-yl)ethanol |

| 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) |

| 2-Chloro-3-Bromo-5-Fluoropyridine |

| 2-Chloro-3-trifluoromethyl pyridine |

| 2-Chloro-5-trifluoromethyl pyridine (CTF) |

| 2-chloro-6-trichloromethyl pyridine |

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone |

| Fluazinam |

| Flazasulfuron |

| Fluazifop-butyl |

| Pyridalyl |

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The development of new catalytic systems is paramount for improving the synthesis of highly substituted pyridines. While traditional methods often require harsh conditions, modern catalysis offers milder and more selective alternatives.

Future work will likely focus on transition metal catalysis, which is a powerful tool for constructing pyridine (B92270) rings. nih.gov Rhodium(III)-catalyzed reactions, for instance, have been successfully used to synthesize substituted pyridines from α,β-unsaturated oximes and alkenes or alkynes. nih.govacs.orgnih.govbohrium.comresearchgate.net These methods are often highly regioselective and proceed under mild conditions. nih.govacs.org Exploring similar Rh(III) or other transition-metal catalysts (e.g., Palladium, Copper, Iron) could lead to more efficient and direct routes to 1-(3-chloro-5-fluoropyridin-2-yl)ethanone, potentially improving yields and reducing the need for protecting groups. researchgate.net The use of sterically distinct ligands on these metal centers can also provide complementary selectivity, offering precise control over the final product's structure. nih.gov

Table 1: Comparison of Potential Catalytic Systems for Pyridine Synthesis

| Catalyst Type | Potential Advantages for Synthesis | Key Considerations | Relevant Findings |

|---|---|---|---|

| Rhodium(III) Catalysts | High regioselectivity, mild reaction conditions, tolerance of various functional groups. acs.orgnih.gov | Cost of the metal, sensitivity to air/moisture in some cases. | Demonstrated success in coupling α,β-unsaturated oximes with alkynes and alkenes to form pyridines. nih.govbohrium.com |

| Palladium Catalysts | Versatility in cross-coupling reactions for derivatization (e.g., Suzuki, Buchwald-Hartwig). | Ligand selection is crucial for activity and selectivity; potential for catalyst poisoning. | Widely used for C-C and C-N bond formation on pyridine rings. acs.org |

| Copper Catalysts | Lower cost compared to precious metals, effective in various coupling reactions. | Can require higher temperatures or stronger bases compared to Pd/Rh. | Used in the synthesis of various N-heterocycles. researchgate.net |

| Organocatalysts | Metal-free, avoiding toxic metal contamination; often robust and inexpensive. | May have lower turnover numbers than metal catalysts; scope can be limited. | Aminocatalysis is a robust strategy for synthesizing valuable molecules. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant technological advancement in chemical manufacturing. nih.gov These platforms offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput experimentation. syrris.comsoci.org

For the synthesis of this compound, flow chemistry can provide superior heat and mass transfer, which is particularly beneficial for managing exothermic reactions or handling thermally sensitive intermediates. acs.orgacs.org The ability to operate at superheated conditions (above the solvent's boiling point) in a controlled manner can dramatically increase reaction rates. acs.org

When coupled with automation, flow systems enable the rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) and catalysts to quickly identify optimal synthetic routes. soci.org Furthermore, these automated platforms are ideal for generating libraries of derivatives by systematically varying reactants, which is crucial for drug discovery programs. syrris.com The integration of in-line purification techniques, such as flash chromatography, can create a seamless, end-to-end process from synthesis to isolation of the pure compound. acs.org

Table 2: Advantages of Integrating Flow Chemistry and Automated Platforms

| Feature | Advantage | Implication for Synthesis & Derivatization |

|---|---|---|

| Precise Control | Superior management of temperature, pressure, and mixing. syrris.com | Improved yield, selectivity, and safety, especially for exothermic or fast reactions. acs.org |

| Process Intensification | Operation at superheated conditions significantly accelerates reactions. acs.org | Drastically reduced reaction times from hours to minutes. |

| High-Throughput Screening | Automated variation of reaction parameters and reagents. soci.org | Rapid optimization of synthesis and efficient generation of compound libraries. syrris.com |

| Reproducibility & Scalability | Consistent results and straightforward scaling from lab to production. nih.gov | Reliable synthesis protocols and easier transition to manufacturing. |

| Safety | Small reactor volumes minimize risks associated with hazardous reagents or unstable intermediates. | Safer handling of "forbidden chemistries" like diazotizations. soci.org |

Green Chemistry Approaches to the Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on this compound will undoubtedly incorporate these principles.

Key strategies include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields compared to conventional heating. acs.orgorganic-chemistry.orgnih.govnih.govyoungin.com One-pot multicomponent reactions are another cornerstone of green chemistry, as they combine several synthetic steps into a single operation, reducing solvent use and waste generation while improving atom economy. acs.org The choice of solvent is also critical; replacing hazardous solvents with greener alternatives like water or ethanol (B145695), or even performing reactions under solvent-free conditions, is a major goal. acs.orgorganic-chemistry.org

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis/Derivatization | Example from Literature |

|---|---|---|

| Energy Efficiency | Use of microwave irradiation instead of conventional heating. | One-pot pyridine synthesis in 10-20 minutes with yields up to 98%. organic-chemistry.org |

| Atom Economy | Employing one-pot multicomponent reactions. | Four-component reaction to form pyridines with 82-94% yield. acs.org |

| Safer Solvents | Using water or ethanol as the reaction medium; solvent-free conditions. | Microwave-assisted reactions in ethanol or under solvent-free conditions. acs.orgorganic-chemistry.org |

| Renewable Feedstocks/Catalysts | Use of recyclable or waste-derived catalysts. | Use of silica (B1680970) gel as an environmentally friendly promoter. nih.gov |

| Waste Prevention | Telescoping reaction steps to avoid intermediate isolation and purification. | One-pot Bohlmann-Rahtz procedure for pyridine synthesis. organic-chemistry.orgyoungin.com |

Computational Design and De Novo Synthesis of New Analogues with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov Methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of molecules, offering insights into their reactivity and potential biological activity. bohrium.comnih.gov For this compound, computational studies can guide the design of new analogues with specific, tailored properties. For example, by modeling the interaction of analogues with a biological target, researchers can prioritize the synthesis of compounds with the highest predicted efficacy. nih.govrsc.org

This computational design is intrinsically linked to de novo synthesis, which involves constructing the pyridine ring from acyclic precursors rather than modifying a pre-existing ring. chemrxiv.orgillinois.eduresearchgate.net This approach offers maximum flexibility in placing substituents around the ring, allowing access to novel chemical space. researchgate.netchemrxiv.org Strategies like the Hantzsch or Bohlmann-Rahtz pyridine syntheses, as well as modern transition-metal-catalyzed annulations, can be employed to build highly functionalized pyridine cores based on computational blueprints. organic-chemistry.orgillinois.edu

Table 4: Computational Methods in Analogue Design

| Computational Method | Application | Desired Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond strengths. bohrium.comnih.gov | Prediction of reactivity, stability, and sites susceptible to nucleophilic or electrophilic attack. |

| Molecular Docking | Simulating the binding of a ligand to the active site of a protein or enzyme. nih.gov | Identification of potential biological targets and prediction of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of atoms and molecules over time. nih.gov | Assessment of the stability of ligand-protein complexes and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Building predictive models to guide the design of more potent analogues. |

Expanding the Scope of Derivatization Reactions for Diverse Chemical Space Exploration

The this compound scaffold possesses multiple reactive sites, making it an excellent starting point for generating a diverse library of new compounds. mdpi.com Future research will focus on exploring the full potential of these sites to expand the accessible chemical space.

The key functional groups for derivatization are:

The Ketone Group: This group is highly versatile. It can undergo nucleophilic addition, reduction to an alcohol, conversion to imines or oximes, and participate in condensation reactions to form new heterocyclic rings. acs.orgresearchgate.netnih.govresearchgate.net

The Chloro Group: The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr), a common strategy for functionalizing halopyridines. acs.org It can also participate in transition-metal-catalyzed cross-coupling reactions.

The Pyridine Ring: The nitrogen atom can be alkylated or oxidized to an N-oxide, which alters the reactivity of the entire ring. wikipedia.org Furthermore, modern C-H functionalization techniques allow for the direct introduction of new groups at specific positions on the ring, often guided by the directing effect of existing substituents or through the use of specialized catalysts. nih.gov

By systematically applying a range of modern and classical reactions to these sites, a vast and structurally diverse library of analogues can be constructed.

Table 5: Potential Derivatization Reactions for Chemical Space Expansion

| Reaction Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group/Structure |

|---|---|---|---|

| Acetyl Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Wittig Reaction | Phosphonium ylides | Alkene | |

| Condensation | Hydrazines, hydroxylamine | Hydrazone, Oxime, Fused heterocycles | |

| Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiolates | Amino, ether, thioether groups acs.org |

| Suzuki Coupling | Boronic acids, Pd catalyst | Aryl or alkyl substituted pyridine | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl or N-alkyl amines | |

| Pyridine Nitrogen | N-Oxidation | Peracids (e.g., m-CPBA) | Pyridine N-oxide wikipedia.org |

| N-Alkylation | Alkyl halides | Pyridinium salt wikipedia.org | |

| Pyridine C-H Bonds | C-H Functionalization | Radical precursors, metal catalysts | Direct introduction of alkyl/aryl groups nih.gov |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Ethanol |

Q & A

Basic Question: What are the established synthetic routes for 1-(3-chloro-5-fluoropyridin-2-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via halogenation of pyridine precursors. One approach involves sequential fluorination and chlorination of 2-acetylpyridine derivatives. For example:

- Step 1: Fluorination at the 5-position using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 12 hours .

- Step 2: Chlorination at the 3-position using POCl₃ or N-chlorosuccinimide (NCS) under reflux conditions in dichloromethane .

Key factors affecting yield include: - Temperature: Excessive heat (>100°C) during chlorination can lead to side reactions (e.g., ring decomposition).

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency but may complicate purification.

- Catalyst use: Lewis acids like AlCl₃ improve regioselectivity but require strict anhydrous conditions.

Advanced Question: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. Key steps include:

- Crystal growth: Slow evaporation of a saturated solution in ethanol/water (7:3 v/v) at 4°C to obtain high-quality crystals.

- Data collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.